molecular formula C20H17FN6O2 B2493696 (4-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1105233-73-5

(4-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2493696
CAS No.: 1105233-73-5
M. Wt: 392.394
InChI Key: DDQCNRZMRHPRRH-UHFFFAOYSA-N
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Description

The compound (4-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the piperazine and furan groups. Key steps include:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the piperazine moiety: This can be done via a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Incorporation of the furan-2-yl group: This step might involve a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazolopyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Electrophiles like nitronium ion (NO2+) or sulfonyl chlorides (RSO2Cl).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of reduced pyrazolopyrimidine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it is investigated for its potential interactions with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials and as a precursor for other valuable chemical entities.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
  • (4-(1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone

Uniqueness

The presence of the 4-fluorophenyl group in (4-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different halogen substitutions.

Properties

IUPAC Name

[4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2/c21-14-3-5-15(6-4-14)27-19-16(12-24-27)18(22-13-23-19)25-7-9-26(10-8-25)20(28)17-2-1-11-29-17/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQCNRZMRHPRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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